molecular formula C25H18F4N2O2S B2421247 (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate CAS No. 318497-68-6

(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate

Cat. No.: B2421247
CAS No.: 318497-68-6
M. Wt: 486.48
InChI Key: OVDPJAOPLBLBAA-UHFFFAOYSA-N
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Description

(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, a trifluoromethyl group, and a fluorobenzenecarboxylate moiety, which contribute to its distinct chemical properties.

Properties

IUPAC Name

[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazol-4-yl]methyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F4N2O2S/c1-31-23(34-20-9-5-8-18(14-20)25(27,28)29)21(22(30-31)16-6-3-2-4-7-16)15-33-24(32)17-10-12-19(26)13-11-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDPJAOPLBLBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)F)SC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the esterification of the pyrazole derivative with 4-fluorobenzenecarboxylic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the development of new chemical entities.

Biology

Research has indicated that this compound exhibits potential biological activities , including enzyme inhibition and receptor binding. These properties make it a candidate for further investigation in drug discovery, particularly for targeting specific molecular pathways involved in disease mechanisms .

Medicine

The structural characteristics of (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate position it as a promising candidate in pharmaceutical development . Its unique interactions with biological targets may lead to the formulation of new therapeutic agents for treating various conditions, including cancer .

Industry

In industrial applications, this compound is explored for its potential in developing new materials with specific properties. Its chemical characteristics make it suitable for use in polymers and coatings, enhancing material performance .

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives similar to this compound:

  • A study demonstrated that pyrazole derivatives exhibit antioxidant and anticancer activities , showcasing their potential in therapeutic applications .
  • Another research focused on synthesizing novel pyrazole compounds that revealed significant cytotoxic effects against human cancer cell lines, indicating their potential as anticancer agents .

Summary Table of Applications

Application AreaDescription
ChemistryBuilding block for complex synthesis; reagent in organic reactions
BiologyPotential enzyme inhibitors; receptor binding studies
MedicineCandidates for drug discovery targeting specific diseases
IndustryDevelopment of advanced materials like polymers and coatings

Mechanism of Action

The mechanism of action of (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate include other pyrazole derivatives with different substituents, such as:

  • (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl benzoate
  • (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-chlorobenzenecarboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound (1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate is a pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to synthesize the available knowledge on its biological activity, highlighting significant findings from various studies.

  • Molecular Formula : C25H18F4N2O2S
  • Molecular Weight : 486.48 g/mol
  • CAS Number : 318247-69-7
  • Structure : The compound features a pyrazole ring substituted with various functional groups, including trifluoromethyl and sulfanyl moieties, which are known to influence its biological properties.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. A study focusing on similar compounds demonstrated their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structural motifs showed IC50 values in the low micromolar range against breast and colon cancer cells, indicating potent anticancer effects .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro assays revealed that it significantly reduced the production of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism for its anti-inflammatory action .

Antimicrobial Activity

Preliminary studies have shown that pyrazole derivatives possess antimicrobial properties. The compound exhibited activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential applications in treating bacterial infections .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes relevant to cancer progression and inflammation, such as acetylcholinesterase (AChE) and cyclooxygenase (COX).
  • Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Pyrazole derivatives are known to alter ROS levels within cells, contributing to their cytotoxic effects against tumor cells .

Case Studies

StudyFindings
Tewari et al. (2014)Demonstrated anti-inflammatory activity of similar pyrazole derivatives with IC50 values ranging from 3.8 nM to 1.2 nM against inflammatory mediators .
Chimenti et al. (2006)Found that specific substitutions on the pyrazole ring enhanced MAO inhibition, suggesting potential for neuroprotective applications .
Brullo et al. (2012)Reported on dual activity of pyrazole derivatives inhibiting both chemotaxis and inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for this compound?

  • Synthesis : Multi-step reactions are employed, starting with pyrazole-thiol intermediates. Key steps include:

  • Condensation using copper(II) catalysts (e.g., bis(trifluoromethanesulfonate)) in ionic liquids at 130°C for 2 hours to optimize coupling efficiency .
  • Esterification of the carboxylate group under anhydrous conditions to prevent hydrolysis .
    • Characterization :
  • Single-crystal X-ray diffraction confirms molecular geometry and substituent orientation (see analogous pyrazole-sulfanyl structures) .
  • NMR (¹H/¹³C) and HPLC validate purity (>95%) and structural consistency .

Q. How can researchers determine solubility and stability under experimental conditions?

  • Solubility : Test in graded solvents (e.g., DMSO, chloroform, methanol) via gravimetric analysis. Analogous compounds show partial solubility:

  • DMSO: 25.3 ± 1.2 mg/mL; Chloroform: 10.8 ± 0.7 mg/mL .
    • Stability :
  • Thermal stability : TGA/DSC reveals decomposition temperatures (e.g., trifluoromethyl analogs stable up to 195–198°C) .
  • pH stability : Hydrolysis of the ester group occurs at pH > 9, requiring neutral buffers for biological assays .

Advanced Research Questions

Q. What strategies establish structure-activity relationships (SAR) for this compound?

  • Substituent modification : Replace the 4-fluorobenzenecarboxylate group with nitro or methoxy groups to assess impact on bioactivity. For example:

  • Nitro-substituted analogs show 30% higher binding affinity to cytochrome P450 enzymes .
    • Computational docking : Use AutoDock Vina to predict binding modes, validated by protein-ligand X-ray crystallography .

Q. How to design in vitro assays for anti-inflammatory or anticancer activity?

  • Anti-inflammatory :

  • COX-2 inhibition assay : Measure IC50 in LPS-induced macrophages (EC50 range: 1–10 μM for related pyrazoles) .
    • Anticancer :
  • MTT assay : Test cytotoxicity on HeLa/MCF-7 cells (dose range: 0.1–100 μM). Compare EC50 to standard agents (e.g., doxorubicin) .
  • Apoptosis markers : Quantify Annexin V/PI staining via flow cytometry .

Q. What computational approaches predict pharmacokinetics and metabolism?

  • SwissADME : Predicts logP = 3.2 (high lipophilicity) and CYP3A4-mediated metabolism .
  • Molecular dynamics : Simulate albumin binding (AMBER/CHARMM) to estimate plasma half-life (>6 hours in liver microsomes) .

Q. How to resolve conflicting biological efficacy data?

  • Method validation : Replicate assays using CLSI guidelines to standardize protocols .
  • Orthogonal techniques : Pair enzymatic data with transcriptomics (RNA-seq) to confirm target engagement .
  • Meta-analysis : Compare results with pyrazole-thiazole hybrids to identify trends (e.g., EC50 discrepancies due to serum concentration variations) .

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